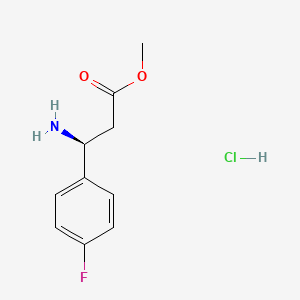
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound that features a formyl group, a methoxy group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common.
Chemical Reactions Analysis
Types of Reactions
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide.
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and phenoxy groups may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-formyl-2-methoxyphenoxy)acetic acid
- 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
- 2-(5-formyl-2-methoxyphenoxy)acetonitrile
Uniqueness
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its combination of a formyl group, a methoxy group, and an acetamide backbone. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1016688-94-0 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



